molecular formula C10H6ClN3O B1493709 2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile CAS No. 491876-95-0

2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Cat. No.: B1493709
CAS No.: 491876-95-0
M. Wt: 219.63 g/mol
InChI Key: NTTISJGNVJAMJS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain quinazoline-based enzymes, which are involved in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of (7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, (7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable at room temperature but may degrade under certain conditions . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of (7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of various metabolites . These interactions can lead to changes in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of (7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of (7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile typically involves the reaction of 2-aminobenzonitrile with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques and purification methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, amine derivatives, and substituted quinazolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(7-chloro-4-oxo-3H-quinazolin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-6-1-2-7-8(5-6)13-9(3-4-12)14-10(7)15/h1-2,5H,3H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTISJGNVJAMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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